REACTION_CXSMILES
|
[C@H:1]1([C:9]([OH:11])=[O:10])[CH2:5][CH2:4][C@@H:3]([C:6]([OH:8])=O)[CH2:2]1>C(OC(=O)C)(=O)C>[CH:1]12[CH2:2][CH:3]([CH2:4][CH2:5]1)[C:6](=[O:8])[O:11][C:9]2=[O:10]
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Name
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cis-cyclopentane-1,3-dicarboxylic acid
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Quantity
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1.63 g
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Type
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reactant
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Smiles
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[C@H]1(C[C@@H](CC1)C(=O)O)C(=O)O
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Name
|
|
Quantity
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8.2 mL
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Type
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solvent
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The excess acetic anhydride and acetic acid were removed by evaporation in vacuo
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Type
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CUSTOM
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Details
|
to give a solid which
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Type
|
CUSTOM
|
Details
|
was triturated under diethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
C12C(OC(C(CC1)C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |